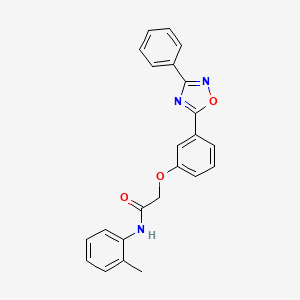
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound, also known as PTAA, has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. In cancer cells, this compound can induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. This compound has also been shown to induce apoptosis in cancer cells, with IC50 values in the low micromolar range. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and fluorescent properties. This compound can be synthesized using simple and readily available reagents, and it is stable under various conditions. This compound also exhibits strong fluorescence, making it a useful tool for biological imaging. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for the study of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide. One direction is the further optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases and cancer. This compound can also be further investigated as a building block for the synthesis of novel polymers and nanoparticles. Additionally, the development of new fluorescent probes based on this compound can open up new avenues for biological imaging.
Méthodes De Synthèse
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with o-toluidine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been studied for its potential applications in various fields, including drug discovery, material science, and biological imaging. In drug discovery, this compound has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been investigated as a potential anticancer agent, as it can induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and nanoparticles. In biological imaging, this compound has been used as a fluorescent probe for the detection of amyloid aggregates, which are associated with various neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-5-6-13-20(16)24-21(27)15-28-19-12-7-11-18(14-19)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPRXKHXLWJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
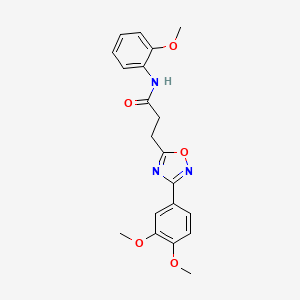
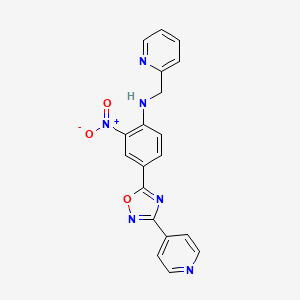
![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
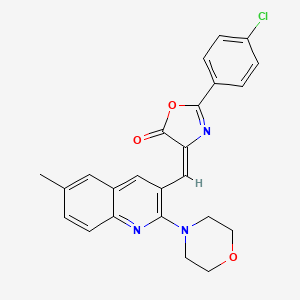


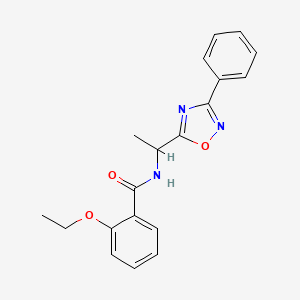
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
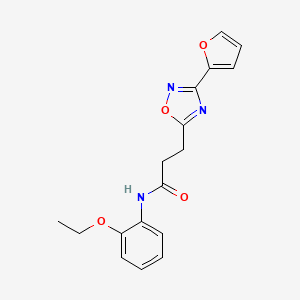

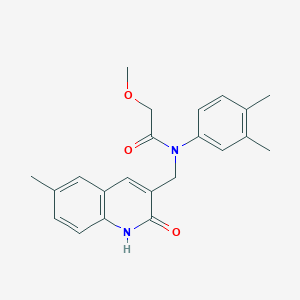
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)

